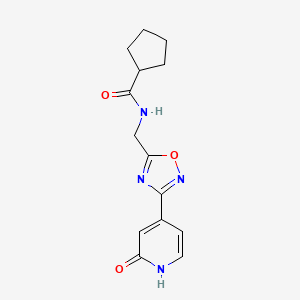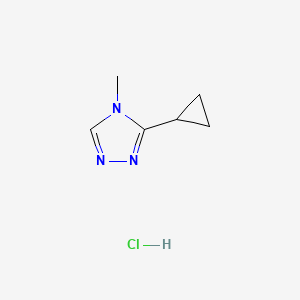
3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride” is a chemical compound with the molecular formula C6H9N3.ClH . It has a molecular weight of 159.62 .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, such as “this compound”, can be achieved through triflic anhydride activation followed by microwave-induced cyclodehydration . This process enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3.ClH/c1-9-4-7-8-6 (9)5-2-3-5;/h4-5H,2-3H2,1H3;1H . This indicates that the compound consists of a 1,2,4-triazole ring with a methyl group at the 4-position and a cyclopropyl group at the 3-position .Chemical Reactions Analysis
The 1,2,4-triazole moiety in “this compound” is shown to be a useful directing group for Ru-catalyzed C-H arylation . This suggests that the compound can participate in various chemical reactions involving C-H bond activation .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .科学的研究の応用
Crystal and Molecular Structure Analysis
One of the significant applications of triazole derivatives, including those similar to 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride, is in the field of crystallography and molecular structure analysis. The study by Boechat et al. (2010) elaborates on the crystal and molecular structures of two triazole derivatives. The research highlights how molecular structures like triazole rings can demonstrate delocalization of π-electron density, impacting the molecule's electronic characteristics and structural stability. This has implications in understanding the chemical behavior and potential applications of these compounds in various fields, including material science and drug design (Boechat et al., 2010).
Corrosion Inhibition
Triazole derivatives are noted for their efficacy in corrosion inhibition, particularly on metal surfaces. Bentiss et al. (2007) explored the use of triazole derivatives for protecting mild steel in acidic environments. The study demonstrates the potential of these compounds to significantly mitigate corrosion, which is crucial in industrial applications to enhance the longevity and durability of metal structures (Bentiss et al., 2007).
Antioxidative and Antimicrobial Activities
The synthesis of novel triazole derivatives and their biological applications, particularly in antioxidative and antimicrobial activities, was investigated by Yildirim (2020). The research underscores the significance of triazole compounds in pharmaceutical and biomedical fields, suggesting that these compounds can serve as potent agents in treating infections and managing oxidative stress-related conditions (Yildirim, 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
特性
IUPAC Name |
3-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-9-4-7-8-6(9)5-2-3-5;/h4-5H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJSJVDWQDWFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)
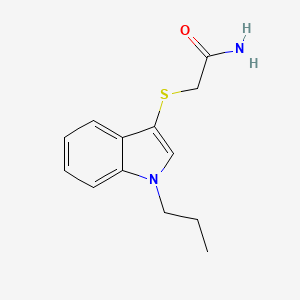
![N-[4-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2601572.png)
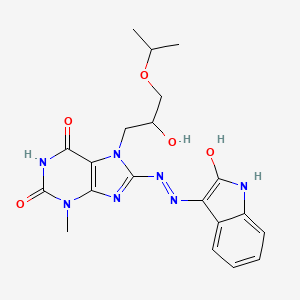
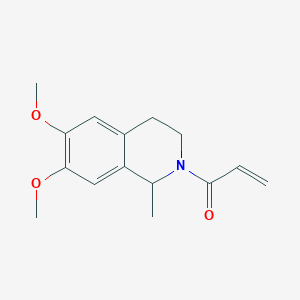
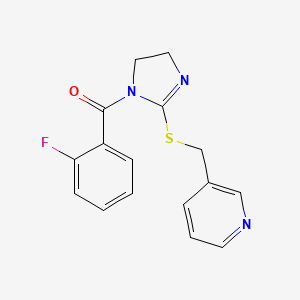
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)
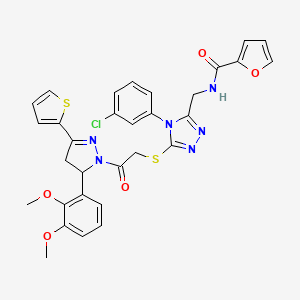




![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
